2-ethyl-5-iodo-1H-imidazole
Overview
Description
2-ethyl-5-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of an ethyl group at the second position and an iodine atom at the fifth position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target of “2-ethyl-5-iodo-1H-imidazole” would depend on its unique chemical structure and properties.
Mode of Action
The mode of action of imidazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with. Some imidazole derivatives, for example, may inhibit the growth of bacteria by interfering with bacterial protein synthesis .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways depending on their specific targets. For instance, some imidazole derivatives may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby disrupting the growth and proliferation of bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole compounds can vary widely depending on their specific chemical structure. Some imidazole compounds are highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
The molecular and cellular effects of imidazole compounds can vary depending on their specific targets and mode of action. For example, imidazole derivatives that inhibit bacterial protein synthesis can lead to the death of bacterial cells .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some imidazole compounds may be enhanced or inhibited by certain ions or molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-iodo-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylimidazole with iodine in the presence of a suitable oxidizing agent can yield this compound. The reaction conditions typically involve moderate temperatures and solvents like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-iodo-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-ethyl-5-azido-1H-imidazole, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
2-ethyl-5-iodo-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4-iodo-1H-imidazole
- 2-methyl-5-iodo-1H-imidazole
- 2-ethyl-5-bromo-1H-imidazole
Uniqueness
2-ethyl-5-iodo-1H-imidazole is unique due to the specific positioning of the ethyl and iodine substituents. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
2-Ethyl-5-iodo-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : CHNI
- Molecular Weight : 220.04 g/mol
Imidazole derivatives, including this compound, exhibit various mechanisms of action due to their ability to interact with biological targets. Key mechanisms include:
- Antimicrobial Activity : The imidazole ring can disrupt microbial cell membranes and inhibit essential enzymes.
- Antitumor Activity : It may interfere with cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation.
- Anti-inflammatory Effects : The compound might inhibit pro-inflammatory cytokines, reducing inflammation in tissues.
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antimicrobial properties. A study evaluating various imidazole compounds found that this compound exhibited notable activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 8 |
Antitumor Activity
The compound has been evaluated for its antitumor potential in various cancer cell lines. In vitro studies demonstrated that this compound inhibited cell growth in breast and colon cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HT-29 (Colon) | 20 |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Jain et al., this compound was tested alongside other imidazole derivatives for antimicrobial efficacy. The results indicated that this compound had superior activity against Gram-positive bacteria compared to standard antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound showed promising results in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, suggesting its potential for further development as an anticancer drug .
Properties
IUPAC Name |
2-ethyl-5-iodo-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQZAFFDQZUAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-55-5 | |
Record name | 2-ethyl-5-iodo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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